6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate
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Overview
Description
X-Gluc: (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid) is a widely used chromogenic substrate for the detection of β-glucuronidase activity. This enzyme, encoded by the uidA gene from Escherichia coli, cleaves X-Gluc to produce a blue precipitate, making it a valuable tool in molecular biology, particularly in gene expression studies and plant transformation experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: X-Gluc is synthesized through a multi-step chemical process. The synthesis typically involves the bromination and chlorination of indole derivatives, followed by glucuronidation. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of X-Gluc involves large-scale chemical synthesis under controlled conditions. The process includes the preparation of a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide, which is then used for various applications .
Chemical Reactions Analysis
Types of Reactions: X-Gluc primarily undergoes hydrolysis when exposed to β-glucuronidase, resulting in the cleavage of the glucuronic acid moiety. This reaction produces a colorless intermediate that subsequently undergoes oxidative dimerization to form an intense blue precipitate .
Common Reagents and Conditions:
Reagents: β-glucuronidase enzyme, dimethylformamide, dimethylsulfoxide.
Conditions: The reaction is typically carried out at a pH range of 5.0 to 9.0 and at temperatures around 37°C
Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms the characteristic blue precipitate used in histochemical assays .
Scientific Research Applications
Chemistry: X-Gluc is used in various chemical assays to detect the presence of β-glucuronidase activity. It serves as a reliable indicator in enzymatic studies and biochemical assays .
Biology: In molecular biology, X-Gluc is extensively used in the GUS reporter system to study gene expression patterns in plants. It helps in visualizing the spatial and temporal expression of genes .
Medicine: X-Gluc is employed in clinical diagnostics to detect Escherichia coli contamination in food, water, and urinary tract samples. Its rapid and accurate detection capabilities make it a valuable tool in medical microbiology .
Industry: In the food and water industry, X-Gluc is used to monitor bacterial contamination, ensuring the safety and quality of products .
Mechanism of Action
X-Gluc exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from X-Gluc, producing a colorless intermediate. This intermediate undergoes oxidative dimerization to form chloro-bromoindigo, resulting in a blue precipitate. The molecular targets involved in this process are the β-glucuronidase enzyme and the glucuronic acid substrate .
Comparison with Similar Compounds
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Used to detect β-galactosidase activity, producing a blue precipitate similar to X-Gluc.
MUG (4-methylumbelliferyl-β-D-glucuronide): Another substrate for β-glucuronidase, producing a fluorescent product upon hydrolysis.
pNPG (p-nitrophenyl-β-D-glucuronide): Used in colorimetric assays to detect β-glucuronidase activity, producing a yellow product.
Uniqueness of X-Gluc: X-Gluc is unique due to its ability to produce a visually distinct blue precipitate, making it highly suitable for histochemical staining and in situ detection of β-glucuronidase activity. Its stability and ease of use further enhance its applicability in various scientific and industrial fields .
Properties
Molecular Formula |
C20H28BrClN2O8 |
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Molecular Weight |
539.8 g/mol |
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2 |
InChI Key |
OMJGCRHKCXJGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O |
Origin of Product |
United States |
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